N'-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide
Overview
Description
N’-[(6Z)-bicyclo[320]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide typically involves multiple steps. One common method includes the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . This process yields high enantiomeric excess, which is crucial for the compound’s effectiveness in various applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods ensure the production of homochiral bicyclo[3.2.0]hept-2-en-6-one, a precursor to the target compound . The process involves the use of specific enzymes and controlled reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: This compound is a precursor to N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide and shares a similar bicyclic structure.
tert-butyl 3-ethylbicyclo[3.2.0]hept-3-en-6-ylideneacetate: Another compound with a related structure, used in various chemical reactions.
Uniqueness
N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide is unique due to its specific functional groups and the combination of a bicyclic core with a sulfonohydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(Z)-6-bicyclo[3.2.0]hept-2-enylideneamino]-4-tert-butylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)13-7-9-14(10-8-13)22(20,21)19-18-16-11-12-5-4-6-15(12)16/h4-5,7-10,12,15,19H,6,11H2,1-3H3/b18-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJXQYGKFDZVAC-VLGSPTGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=C2CC3C2CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CC3C2CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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